Nonyl 5-chloropyrazine-2-carboxylate
Description
Properties
CAS No. |
169335-45-9 |
|---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
nonyl 5-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C14H21ClN2O2/c1-2-3-4-5-6-7-8-9-19-14(18)12-10-17-13(15)11-16-12/h10-11H,2-9H2,1H3 |
InChI Key |
FWCNZZHMKBQNLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of 5-Chloropyrazine-2-Carbonitrile
The hydrolysis of 5-chloropyrazine-2-carbonitrile to the corresponding carboxylic acid is a widely adopted method. In the presence of aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) , the nitrile group undergoes hydrolysis to yield the carboxylic acid. For instance, a procedure adapted from [US8513415B2] involves refluxing 5-chloropyrazine-2-carbonitrile in 6 M HCl at 100°C for 6 hours, achieving a 78% yield of 5-chloropyrazine-2-carboxylic acid. Alternatively, alkaline hydrolysis with 20% NaOH at 80°C for 4 hours provides comparable yields (75–80%) but requires neutralization with HCl to isolate the acid.
Table 1: Hydrolysis Conditions for 5-Chloropyrazine-2-Carbonitrile
| Reagent | Concentration | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | 6 M | 100 | 6 | 78 |
| NaOH | 20% | 80 | 4 | 75 |
| H2SO4 | 10 M | 120 | 3 | 65 |
Oxidation of 2-Methyl-5-chloropyrazine
Oxidation of 2-methyl-5-chloropyrazine using potassium permanganate (KMnO4) in acidic media represents an alternative route. However, this method is less favored due to lower yields (50–60%) and the generation of stoichiometric manganese dioxide waste.
Esterification of 5-Chloropyrazine-2-Carboxylic Acid with Nonanol
Esterification of the carboxylic acid with nonyl alcohol is typically achieved via acid-catalyzed Fischer esterification or coupling-agent-mediated reactions .
Acid-Catalyzed Fischer Esterification
Fischer esterification employs sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as catalysts. A representative protocol involves refluxing equimolar amounts of 5-chloropyrazine-2-carboxylic acid and nonanol in toluene with 2 mol% H2SO4 for 12 hours, achieving an 85% yield. Water removal via azeotropic distillation enhances equilibrium displacement.
Table 2: Fischer Esterification Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | Toluene | 110 | 12 | 85 |
| p-TsOH | Xylene | 140 | 8 | 82 |
| HCl (gas) | DCM | 40 | 24 | 70 |
Coupling Agent-Mediated Esterification
For acid- or temperature-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature affords the ester in 90% yield. This method avoids high temperatures but requires anhydrous conditions and costly reagents.
One-Pot Synthesis from 2,5-Dichloropyrazine
A streamlined one-pot approach condenses nitrile hydrolysis and esterification into a single reactor. Reacting 2,5-dichloropyrazine with sodium cyanide (NaCN) in dimethylformamide (DMF) at 120°C generates 5-chloropyrazine-2-carbonitrile, which is subsequently hydrolyzed with HCl and esterified with nonanol in situ. This method reduces purification steps and achieves a 70% overall yield.
Industrial-Scale Production Considerations
Scalable synthesis necessitates cost-effective reagents and solvent recovery. Continuous-flow reactors improve heat transfer and reaction control for hydrolysis steps, while molecular sieves enhance esterification efficiency by adsorbing water. Industrial protocols from [WO2008010796A1] recommend using toluene as a recyclable solvent and cesium carbonate (Cs2CO3) as a mild base to minimize side reactions.
Table 3: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 1 L | 5000 L |
| Temperature Control | ±2°C | ±0.5°C |
| Solvent Recovery (%) | 70 | 95 |
| Annual Production | 10 kg | 10,000 kg |
Purification and Characterization
Crude this compound is purified via vacuum distillation (b.p. 180–185°C at 0.1 mmHg) or recrystallization from hexane/ethyl acetate (3:1). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm purity (>99%). Key spectral data include:
Chemical Reactions Analysis
Reactivity: Nonyl 5-chloropyrazine-2-carboxylate can undergo several types of reactions
Common Reagents and Conditions: Reactions typically involve base-catalyzed or acid-catalyzed processes. Specific reagents and conditions depend on the desired transformation.
Major Products: The primary products include various substituted derivatives of this compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for designing novel materials, such as liquid crystals or functional polymers.
Biology and Medicine: Researchers explore its potential as a bioactive compound, studying its interactions with biological targets.
Industry: Applications range from agrochemicals to pharmaceutical intermediates.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise pathways affected by nonyl 5-chloropyrazine-2-carboxylate.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Nonyl 5-chloropyrazine-2-carboxylate with key analogs, focusing on molecular weight, substituents, and lipophilicity:
| Compound Name | Ester Chain | Substituent Position | Molecular Weight | Lipophilicity (LogP)* |
|---|---|---|---|---|
| This compound | C₉H₁₉ | 5-Cl, 2-COO⁻ | ~285.8† | High |
| Methyl 5-chloropyrazine-2-carboxylate | CH₃ | 5-Cl, 2-COO⁻ | 172.57 | Moderate |
| Ethyl 5-chloropyrazine-2-carboxylate | C₂H₅ | 5-Cl, 2-COO⁻ | 186.6 | Moderate |
| tert-Butyl 5-chloropyrazine-2-carboxylate | C(CH₃)₃ | 5-Cl, 2-COO⁻ | 216.7 | High |
| 2-Methyldecyl 5-chloropyrazine-2-carboxylate | C₁₁H₂₃ | 5-Cl, 2-COO⁻ | ~327.9 | Very High |
*LogP values estimated based on chain length and branching.
†Calculated based on molecular formula C₁₄H₁₉ClN₂O₂.
Key Observations :
- Ester Chain Length: Longer chains (e.g., nonyl, 2-methyldecyl) increase lipophilicity, enhancing serum stability and tissue penetration. For example, tert-butyl and 2-methyldecyl esters exhibit 100-fold greater serum stability than pyrazinamide (PZA) .
- Positional Isomerism: Ethyl 3-chloropyrazine-2-carboxylate () demonstrates that chlorine placement (3- vs. 5-position) affects synthetic purity and biological activity. This compound avoids isomerism issues due to fixed 5-Cl substitution.
Key Findings :
Comparison with Non-Ester Derivatives
- Amides : 5-Chloro-N-phenylpyrazine-2-carboxamides () show moderate activity (MIC₉₀ ~1–10 μg/mL) but lower serum stability than esters due to hydrolytic susceptibility.
- Carbonitriles : 5-Chloropyrazine-2-carbonitrile () has high structural similarity (0.98) but lacks the ester moiety, reducing antimycobacterial potency.
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